molecular formula C23H32N6O2 B2715169 8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 895824-83-6

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2715169
CAS RN: 895824-83-6
M. Wt: 424.549
InChI Key: MKLDXAZUQLYOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, commonly known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.

Mechanism Of Action

SCH 23390 works by selectively blocking dopamine D1 receptors, which are involved in the regulation of movement, cognition, and reward. By blocking these receptors, SCH 23390 can alter dopamine signaling in the brain and modulate various physiological and behavioral responses.
Biochemical and Physiological Effects
SCH 23390 has been shown to have a number of biochemical and physiological effects. It can increase dopamine release in certain brain regions, enhance cognitive function, and improve motor coordination. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages And Limitations For Lab Experiments

One advantage of using SCH 23390 in lab experiments is its high selectivity for dopamine D1 receptors, which allows for precise manipulation of dopamine signaling. However, its potency and selectivity can also make it difficult to use in certain experiments, and its effects can vary depending on the experimental conditions.

Future Directions

There are numerous potential future directions for research on SCH 23390. One area of interest is the role of dopamine D1 receptors in neurodegenerative diseases such as Alzheimer's and Huntington's disease. Another potential direction is the use of SCH 23390 as a tool for studying the neural circuits involved in reward and addiction. Finally, there is also interest in developing new compounds based on the structure of SCH 23390 that may have improved efficacy and fewer side effects.

Synthesis Methods

SCH 23390 can be synthesized using a multi-step reaction process. The first step involves the synthesis of 7-bromo-3-methyl-1-phenethyl-1H-purine-2,6-dione, which is then reacted with isopentylpiperazine to produce the desired compound.

Scientific Research Applications

SCH 23390 has been used in numerous scientific studies to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in treating Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-17(2)9-11-27-13-15-28(16-14-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)12-10-18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLDXAZUQLYOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-isopentylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

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